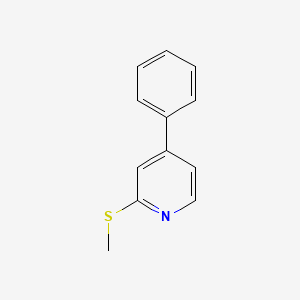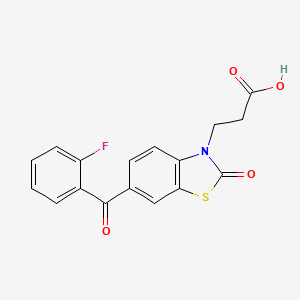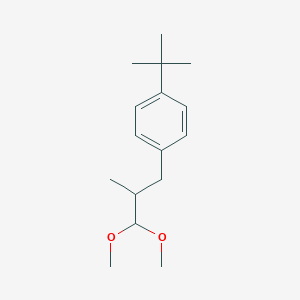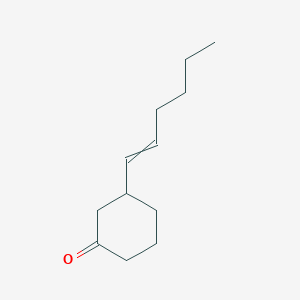
3-(Hex-1-en-1-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hex-1-en-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C12H20O It is a cyclohexanone derivative featuring a hexenyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with hexanal, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hex-1-en-1-ylcyclohexene. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired transformation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hex-1-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Functionalized cyclohexanones
Applications De Recherche Scientifique
3-(Hex-1-en-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hex-1-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. As a cyclohexanone derivative, it can participate in Michael addition reactions, where nucleophiles add to the β-position of the enone system . This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler enone with similar reactivity but lacks the hexenyl group.
2-(1-Cyclohexenyl)cyclohexanone: Another cyclohexanone derivative with a different substitution pattern.
Cyclohexanone: The parent compound, which is less reactive due to the absence of the enone system.
Uniqueness
3-(Hex-1-en-1-yl)cyclohexan-1-one is unique due to its hexenyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity in various chemical reactions and broadens its application scope in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
649766-48-3 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
3-hex-1-enylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h5,7,11H,2-4,6,8-10H2,1H3 |
Clé InChI |
DOGMBNJGDBSYRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
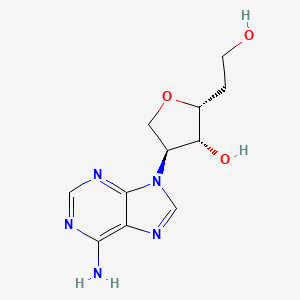
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
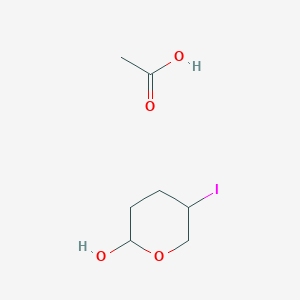
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)


![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
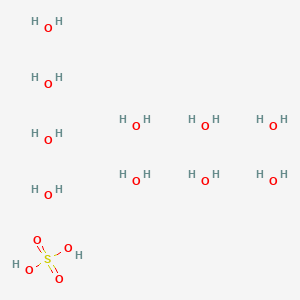
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
